molecular formula C6H4O3 B102937 2-(Furan-2-yl)-2-oxoacetaldehyde CAS No. 17090-71-0

2-(Furan-2-yl)-2-oxoacetaldehyde

Cat. No. B102937
CAS RN: 17090-71-0
M. Wt: 124.09 g/mol
InChI Key: LPLMJMMVZNCODI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2-oxoacetaldehyde (2-F2OA) is an important chemical compound used in a variety of scientific research applications. It is a derivative of furan, a heterocyclic compound with a five-member ring structure. 2-F2OA is an aldehyde, meaning it has a carbonyl group at the end of the molecule. It is a colorless liquid with a sweet, pungent odor, and is slightly soluble in water. 2-F2OA is used in a variety of research applications, including synthesis, reaction studies, and mechanistic studies.

Scientific Research Applications

Enzymatic Synthesis of Polymers

  • Enzyme-Catalyzed Oxidation for Polymer Production: Furan derivatives, such as 2-(Furan-2-yl)-2-oxoacetaldehyde, have been studied for their role in enzyme-catalyzed reactions. For instance, an FAD-dependent enzyme can oxidize related compounds to produce biobased chemicals like furan-2,5-dicarboxylic acid (FDCA), crucial for polymer production (Dijkman et al., 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: Research has been conducted on furan derivatives for their potential antimicrobial properties. For example, studies on dinaphtho[2,1-b]furan-2-yl-methanone and its derivatives revealed weak antimicrobial activity against organisms like Escherichia coli and Candida species (Kırılmış et al., 2009).

Photophysical Properties

  • Improved Synthesis and Photophysical Applications: Furan compounds, similar to this compound, have been explored for their photophysical properties. An improved synthesis method for furans has led to the development of compounds that act as metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).

Green Synthesis of Bioactive Compounds

  • Green Synthesis Using Furan Derivatives: Furan-2-carbaldehydes have been used as green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This process involves ligand-free photocatalytic C–C bond cleavage, highlighting the use of furan derivatives in eco-friendly synthetic methods (Yu et al., 2018).

Organic Synthesis and Catalysis

  • Organocatalytic Reactions for Synthesis: Furan derivatives are used in organocatalytic reactions. For instance, the enantioselective organocatalytic Mukaiyama-Michael reaction uses silyloxy furans with unsaturated aldehydes to create butenolide systems, important in natural isolates synthesis (Brown et al., 2003).
  • Cobalt(III)-Catalyzed Syntheses: Cobalt(III) catalysts have been developed for the synthesis of furans by C–H bond functionalizations. This method offers a straightforward and cost-effective route for assembling heterocycles from simple inputs, beneficial in pharmaceutical and agrochemical research (Hummel & Ellman, 2014).

Food Chemistry and Safety

  • Formation in Food Through Maillard Reactions: Furan and its derivatives, like this compound, can form in food through Maillard-type reactions. Understanding their formation helps in assessing food safety, especially since some furan compounds have been associated with health risks (Limacher et al., 2008).

properties

IUPAC Name

2-(furan-2-yl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLMJMMVZNCODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168968
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17090-71-0
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanacetaldehyde, alpha-oxo-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 55 g of selenium dioxide, 11 ml of water and 150 ml of dioxane was heated at 55° C. until solution was complete. A 55 g portion of 2-acetylfuran was added, the mixture was refluxed for 4 hours, then filtered and evaporated. The residue was dissolved in dichloromethane, treated with activated charcoal, filtered and evaporated. The residue was distilled, giving 28 g of α-oxo-2-furanacetaldehyde.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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